
Austocystin C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Austocystin C is a naturally occurring compound isolated from the fungus Aspergillus ustusThis compound has garnered significant interest due to its potential biological activities, including cytotoxic and anticancer properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Austocystin C involves several steps, starting from simple organic molecules. The process typically includes the formation of the core structure through cyclization reactions, followed by functional group modifications to achieve the final compound. Specific details on the synthetic routes and reaction conditions are often proprietary and not widely published.
Industrial Production Methods: Industrial production of this compound is generally achieved through fermentation processes using Aspergillus ustus cultures. The fungus is grown under controlled conditions to maximize the yield of this compound. The compound is then extracted and purified using chromatographic techniques .
Analyse Des Réactions Chimiques
Types of Reactions: Austocystin C undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Applications De Recherche Scientifique
Chemistry: It serves as a model compound for studying the reactivity of mycotoxins and their derivatives.
Biology: Austocystin C is used to investigate the biological pathways involved in fungal metabolism and toxin production.
Medicine: Due to its cytotoxic properties, this compound is being explored as a potential anticancer agent.
Mécanisme D'action
The mechanism of action of Austocystin C involves its interaction with cellular components, leading to cytotoxic effects. It primarily targets DNA, causing damage that results in cell death. This process is mediated by the activation of cytochrome P450 enzymes, which convert this compound into reactive intermediates that induce DNA damage. The compound also affects other cellular pathways, including those involved in cell cycle regulation and apoptosis .
Comparaison Avec Des Composés Similaires
Austocystin C is part of a family of compounds known as austocystins, which include Austocystin A, Austocystin B, and Austocystin D. These compounds share a similar core structure but differ in their functional groups and biological activities. For example:
Austocystin A: Exhibits lower cytotoxicity compared to this compound.
Austocystin B: Has similar cytotoxic properties but differs in its specific molecular targets.
Austocystin D: Known for its potent anticancer activity and selective toxicity towards certain cancer cell lines
This compound stands out due to its unique combination of functional groups, which contribute to its distinct reactivity and biological activity.
Propriétés
Numéro CAS |
55256-55-8 |
|---|---|
Formule moléculaire |
C23H22O7 |
Poids moléculaire |
410.4 g/mol |
Nom IUPAC |
(4S,8R)-18-hydroxy-15-(3-hydroxy-3-methylbutyl)-2-methoxy-7,9,13-trioxapentacyclo[10.8.0.03,10.04,8.014,19]icosa-1,3(10),5,11,14,16,18-heptaen-20-one |
InChI |
InChI=1S/C23H22O7/c1-23(2,26)8-6-11-4-5-13(24)17-19(25)18-15(29-20(11)17)10-14-16(21(18)27-3)12-7-9-28-22(12)30-14/h4-5,7,9-10,12,22,24,26H,6,8H2,1-3H3/t12-,22+/m0/s1 |
Clé InChI |
MLCZRFXGJOUFHE-AMXDTQDGSA-N |
SMILES isomérique |
CC(C)(CCC1=C2C(=C(C=C1)O)C(=O)C3=C(C4=C(C=C3O2)O[C@@H]5[C@H]4C=CO5)OC)O |
SMILES canonique |
CC(C)(CCC1=C2C(=C(C=C1)O)C(=O)C3=C(C4=C(C=C3O2)OC5C4C=CO5)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4,5,6,7-tetrahydro-1H-[1,3]diazepin-2-yl)-nitramide](/img/structure/B14168988.png)
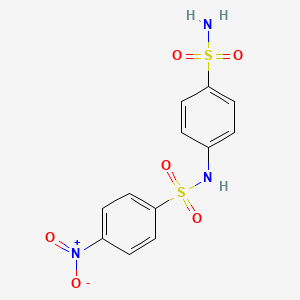

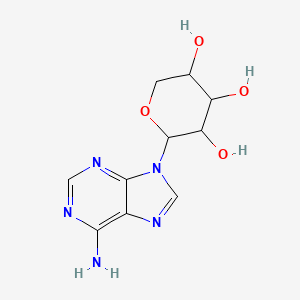
![2-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl}phthalazin-1(2H)-one](/img/structure/B14169018.png)
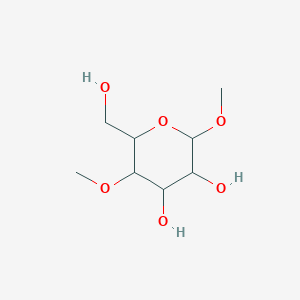
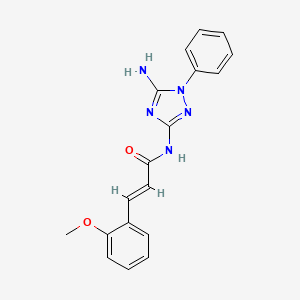
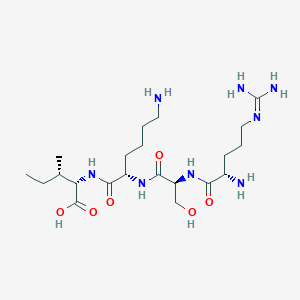
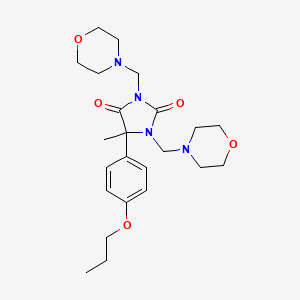
![N'-[1-(2,3-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]-3-(5-methyltetrazol-2-yl)adamantane-1-carbohydrazide](/img/structure/B14169040.png)
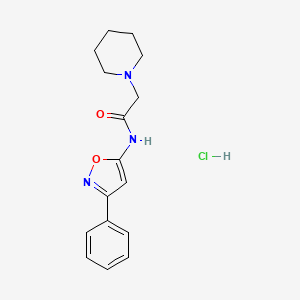
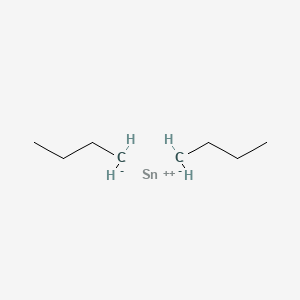
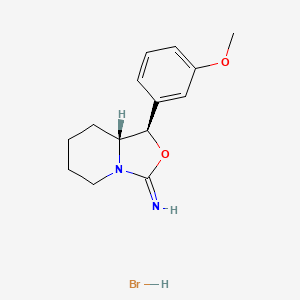
![1,3,3-Trimethyl-2-oxabicyclo[2.2.2]oct-5-ene](/img/structure/B14169069.png)
